1,1,2,2-Tetramethyldisilane

Catalog No.
S1527531
CAS No.
814-98-2
M.F
C4H14Si2
M. Wt
118.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetramethyldisilane

CAS Number

814-98-2

Product Name

1,1,2,2-Tetramethyldisilane

IUPAC Name

dimethylsilyl(dimethyl)silane

Molecular Formula

C4H14Si2

Molecular Weight

118.32 g/mol

InChI

InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3

InChI Key

RDWAGGBALVFUHB-UHFFFAOYSA-N

SMILES

C[Si](=[Si](C)C)C

Synonyms

1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane

Canonical SMILES

C[SiH](C)[SiH](C)C

Precursor for Chemical Vapor Deposition (CVD)

1,1,2,2-Tetramethyldisilane (TMDS) finds application in scientific research as a precursor for Chemical Vapor Deposition (CVD) []. CVD is a technique used to deposit thin films of various materials onto a substrate. TMDS serves as a source of silicon (Si) atoms during the CVD process [].

Study of Fundamental Chemical Properties

Researchers also utilize TMDS to study fundamental chemical properties of silicon-based compounds. For instance, investigations into the thermochemical properties and reaction mechanisms involving TMDS can provide valuable insights into the behavior of silicon in different chemical environments [, ].

1,1,2,2-Tetramethyldisilane is an organosilicon compound characterized by its molecular formula C6H18Si2C_6H_{18}Si_2. This compound features a disilane backbone with four methyl groups attached to the silicon atoms. It is a colorless liquid at room temperature and is notable for its high volatility and flammability. The structure can be represented as:

text
CH3 |CH3-Si-Si-CH3 | CH3

This compound has garnered attention in various fields due to its unique chemical properties and potential applications in materials science and organic synthesis.

  • Flammability: Flammable liquid. Flash point is around -20 °C [].
  • Health Hazards: May cause irritation to skin, eyes, and respiratory system.
  • Precautions: Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
, including:

  • Thermal Decomposition: Under high temperatures (295 to 1340 K), it undergoes thermal decomposition, producing various silanes and radicals .
  • Reactivity with Metal Carbonyls: It reacts with metal carbonyl complexes, yielding products like bis(dimethylsilylene)-μ-carbonyls and other organometallic compounds .
  • Silylation Reactions: The compound can act as a silylating agent in organic synthesis, where it introduces silicon into organic molecules through silylation pathways.

Several synthesis methods for 1,1,2,2-tetramethyldisilane have been reported:

  • Direct Synthesis: One common method involves the reaction of dimethylchlorosilane with lithium aluminum hydride .
  • Gas-Phase Reactions: It can also be produced through gas-phase reactions involving dimethylsilylene intermediates under controlled conditions .
  • Thermal Decomposition of Precursors: The compound can be generated from the thermal decomposition of other silanes or silane derivatives .

1,1,2,2-Tetramethyldisilane finds applications in various fields:

  • Materials Science: It is used in the production of silicon-based materials and coatings due to its ability to modify surface properties.
  • Organic Synthesis: The compound serves as a versatile silylating agent in organic chemistry for the synthesis of siloxanes and other organosilicon compounds.
  • Chemical Vapor Deposition: It is employed as a precursor in chemical vapor deposition processes for creating silicon-containing thin films .

Interaction studies have focused on how 1,1,2,2-tetramethyldisilane interacts with other chemical species. For example:

  • Radical Chemistry: Its interactions often involve free-radical mechanisms that lead to complex reaction pathways during thermal decomposition or when used as a precursor in deposition processes .
  • Metal Complex Formation: The compound's ability to form stable complexes with transition metals highlights its utility in catalysis and materials development .

Several compounds are structurally related to 1,1,2,2-tetramethyldisilane. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
DimethylsilaneMonosilaneSimpler structure; used widely in industrial applications.
TrimethylsilaneTrisilaneMore methyl groups; higher volatility and reactivity.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilaneOrganosilicon with methoxy groupsContains methoxy groups; used in specific organic synthesis applications.
1,1-DimethylsilacyclobutaneCyclic silaneCyclic structure; different reactivity patterns compared to linear silanes.

The uniqueness of 1,1,2,2-tetramethyldisilane lies in its dual functionality as both a silylating agent and a precursor for more complex organosilicon compounds while maintaining stability under specific conditions.

Exact Mass

118.06340352 g/mol

Monoisotopic Mass

118.06340352 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

814-98-2

General Manufacturing Information

Disilane, 1,1,2,2-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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